Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate
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Overview
Description
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate is a chemical compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The intermediate is then subjected to esterification with methyl benzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related spirocyclic compound with similar structural features.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound used in different applications.
Uniqueness
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate is unique due to its specific ester functional group and the combination of spirocyclic and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate, with CAS number 1396888-72-4, is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO5, with a molecular weight of approximately 319.4 g/mol. The compound features a spirocyclic structure that is believed to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C17H21NO5 |
Molecular Weight | 319.4 g/mol |
CAS Number | 1396888-72-4 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of tumor cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Initial assessments suggest activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms.
Case Study 1: Antitumor Activity
A study investigated the growth inhibitory effects of this compound on various tumor cell lines using the MTT assay. The results indicated significant growth inhibition at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a potential role in managing conditions characterized by chronic inflammation .
Case Study 3: Antimicrobial Activity
In vitro tests revealed that the compound exhibited antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL. This finding supports its potential use in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-16(2)22-10-17(11-23-16)8-18(9-17)14(19)12-4-6-13(7-5-12)15(20)21-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWOHKOEVFICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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